REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:9][CH2:8][CH:7]=[CH:6]2)[O:4][CH2:3][CH2:2]1.[OH-].[Na+].[CH:12](Cl)([Cl:14])[Cl:13]>C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[Cl:13][C:12]1([Cl:14])[CH:9]2[CH:8]1[CH2:7][CH2:6][C:5]12[O:4][CH2:3][CH2:2][O:1]1 |f:1.2,5.6|
|
Name
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|
Quantity
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25.23 g
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Type
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reactant
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Smiles
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O1CCOC12C=CCC2
|
Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
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[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
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Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
|
CUSTOM
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Details
|
This solution was vigorously stirred at 45° C. over 3 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 (2×150 mL)
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Type
|
CONCENTRATION
|
Details
|
The combined organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SiO2 column chromatography (0–50% CH2Cl2 in Hexanes) to the title compounds as a colorless liquid
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
ClC1(C2CCC3(OCCO3)C12)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |